molecular formula C13H21NO4 B1380841 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid CAS No. 1353649-31-6

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B1380841
CAS No.: 1353649-31-6
M. Wt: 255.31 g/mol
InChI Key: KSARFNLFJSOYFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as bicyclo[2.2.2]octane-1-carboxylates, has been reported . A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .

Scientific Research Applications

Chiral Compound Synthesis

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid and its derivatives have been synthesized and characterized for their molecular structures, showcasing their potential in the field of chiral compound synthesis. For instance, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized without the need for chiral catalysts or chromatography and characterized using techniques like NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis (Moriguchi et al., 2014). Another similar compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was synthesized and its molecular structure was elucidated, highlighting the versatility of these compounds in synthetic chemistry (Moriguchi et al., 2014).

Scalable Synthesis

The compound has also been a focus in scalable synthesis processes. A notable example is the scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, where the key was controlling the stereoselectivity of a cyclopropanation step based on the composition of the functional group at C-α, illustrating the compound's role in stereoselective synthesis (Gan et al., 2013).

Peptidomimetic Synthesis

The compound has applications in the synthesis of peptidomimetics, molecules that mimic the structure of peptides. For example, an efficient synthesis of three diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane was reported, providing building blocks suitable for solid-phase synthesis (Mandal et al., 2005).

Biochemical Analysis

Biochemical Properties

2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that are otherwise challenging to achieve. For instance, it has been used in the synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions, demonstrating its versatility and efficiency . The interactions between this compound and biomolecules often involve nucleophilic substitutions and other organic reactions, highlighting its importance in biochemical research.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of various enzymes and proteins within cells, leading to changes in cellular behavior and function . These effects are crucial for understanding how this compound can be used in therapeutic and research applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to participate in nucleophilic substitutions and other organic reactions makes it a valuable tool in biochemical research . These interactions often lead to changes in gene expression and enzyme activity, further elucidating the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications . These studies provide valuable insights into the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism . Understanding these pathways is crucial for optimizing the compound’s use in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement and localization within cells . These interactions can influence the compound’s accumulation and activity, providing insights into its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-9-4-6-13(14,7-5-9)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSARFNLFJSOYFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353649-31-6
Record name 2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]octane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 3
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 4
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 5
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 6
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid

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